molecular formula C12H15N3S B1303877 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 321848-28-6

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B1303877
CAS No.: 321848-28-6
M. Wt: 233.33 g/mol
InChI Key: ALXWIACIUWFZGM-UHFFFAOYSA-N
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Description

4-[5-(2-Thienyl)-1H-pyrazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a thiophene (2-thienyl) group. The compound is commercially available for research purposes (e.g., sc-315500, Santa Cruz Biotechnology) and serves as an intermediate in synthesizing complex pharmaceuticals, such as kinase inhibitors .

Properties

IUPAC Name

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXWIACIUWFZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377473
Record name 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321848-28-6
Record name 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Two-Component Synthesis of 3,5-Diarylpyrazoles

  • A reported efficient method involves reacting hydrazones of aryl aldehydes with substituted acetophenones in ethanol under reflux conditions.
  • For example, benzalhydrazone reacts with bromoacetophenone derivatives to form 3,5-diarylpyrazoles in moderate to good yields (around 30% to higher with optimization).
  • Reaction conditions: stirring at room temperature for 5 minutes, then refluxing for 15–30 minutes.
  • Workup involves extraction and chromatographic purification.
  • This method can be adapted to introduce the 2-thienyl substituent by using 2-thienyl-substituted ketones or aldehydes as starting materials.
Parameter Condition Outcome
Solvent Ethanol Good solubility and reaction medium
Temperature Room temp (initial), then reflux Complete consumption of starting material in 15-25 min
Reaction time 30 min reflux Moderate to good yield (~30%)
Purification Column chromatography Isolated pure pyrazole

Functionalization of the Piperidine Ring

Organometallic and Cyclization Approaches for Piperidine Synthesis

  • Advanced methods include cyclization strategies using organometallic intermediates such as β-aminoalkyl zinc iodides, followed by copper-catalyzed cyclization and sodium hydride-mediated ring closure to form substituted piperidines.
  • These methods allow for stereoselective synthesis of 2,5- or 2,6-disubstituted piperidines, which can be adapted for 4-substitution with appropriate precursors.

Coupling of Pyrazole-Thiophene to Piperidine

  • The coupling step involves linking the pyrazole-thiophene moiety to the piperidine ring, typically at the 4-position.
  • This can be achieved by nucleophilic substitution of a 4-halopiperidine with a pyrazole anion or via palladium-catalyzed cross-coupling reactions.
  • Protection/deprotection strategies (e.g., Boc protection of piperidine nitrogen) are often employed to improve selectivity and yield.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Hydrazone formation Aryl aldehyde + hydrazine Benzalhydrazone Quantitative
2 Pyrazole ring formation Benzalhydrazone + 2-thienyl ketone, EtOH, reflux 3,5-Disubstituted pyrazole with 2-thienyl Moderate to good (30-60%)
3 Piperidine functionalization Nucleophilic substitution or reductive amination 4-Substituted piperidine intermediate Variable, optimized conditions
4 Coupling Pd-catalyzed cross-coupling or nucleophilic substitution Final 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine High purity after purification

Research Findings and Optimization Notes

  • Increasing equivalents of ketone or hydrazone can modestly improve yields but with diminishing returns.
  • Use of protecting groups on piperidine nitrogen enhances regioselectivity and prevents side reactions.
  • Organometallic cyclization methods provide stereoselective access to substituted piperidines but require careful control of reaction conditions and catalysts.
  • Purification typically involves chromatographic techniques due to the complexity of the heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is investigated for its potential as a pharmacophore in drug design. It exhibits promising anti-inflammatory , antimicrobial , and anticancer properties. For instance, studies have shown that derivatives of piperidine compounds can inhibit specific enzymes linked to metabolic disorders such as type 2 diabetes and obesity . The compound's ability to modulate biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of various piperidine derivatives, including those containing the pyrazole moiety. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine could serve as a lead compound for further drug development .

Biological Studies

Interaction with Biological Targets
Research has focused on understanding how this compound interacts with enzymes and receptors. Its mechanism of action may involve inhibiting enzyme activity or modulating receptor signaling pathways, which is crucial for developing drugs targeting specific diseases.

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance its efficacy against specific diseases, particularly in the context of antimicrobial activity .

Material Science

Novel Material Development
The unique structural characteristics of this compound make it suitable for developing new materials with specific electronic or optical properties. Researchers are exploring its use in creating advanced materials that could be applied in electronics or photonics due to its heterocyclic nature.

Chemical Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in synthesizing more complex molecules. Its role as a building block in combinatorial chemistry allows for the efficient creation of diverse chemical libraries, which can be screened for various biological activities.

Application AreaKey Findings
Medicinal ChemistryPotential anti-inflammatory, antimicrobial, and anticancer properties .
Biological StudiesInteraction with enzymes/receptors; molecular docking studies indicate promising binding affinities .
Material ScienceDevelopment of novel materials with electronic/optical properties.
Chemical SynthesisActs as an intermediate in synthesizing complex molecules.

Mechanism of Action

The mechanism of action of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Modulating Receptors: It can interact with receptors on cell surfaces, altering signal transduction pathways.

    Interfering with DNA/RNA: The compound may intercalate with DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The biological and physicochemical properties of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine are influenced by substituents on the pyrazole ring and piperidine nitrogen. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R) Molecular Weight Key Features
This compound 2-Thienyl 259.35 Electron-rich sulfur atom; moderate lipophilicity
4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine Furan-2-yl 243.28 Oxygen atom enhances polarity; lower molecular weight
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine 4-Chlorophenyl 277.77 Electronegative Cl atom; higher receptor affinity (Ki = 61.0 nM for D4)
4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine 1-Naphthyl 315.40 Bulky aromatic group; increased lipophilicity

Key Research Findings

Substituent Effects on Receptor Binding :

  • Chlorophenyl groups enhance dopamine D4 receptor affinity due to electronegativity and π-π stacking .
  • Thienyl groups may optimize balance between lipophilicity and aromatic interactions, though direct comparative data is lacking.

IDE Activation Trends :

  • Piperidine nitrogen substitutions (e.g., LDN-1844) significantly impact IDE activation efficacy, suggesting that modifications beyond the pyrazole ring are critical .

Synthetic Utility :

  • The thienyl compound serves as a precursor to nitro-pyridinyl derivatives (e.g., 1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine), which are explored in kinase inhibitor development .

Biological Activity

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperidine ring with a thienyl-substituted pyrazole, which contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

4 5 2 thienyl 1H pyrazol 3 yl piperidine\text{4 5 2 thienyl 1H pyrazol 3 yl piperidine}

This structure combines a piperidine ring with a thienyl group attached to a pyrazole moiety, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity.
  • Modulate Receptors : It interacts with cell surface receptors, influencing signal transduction pathways.
  • Interfere with Nucleic Acids : The compound may intercalate with DNA or RNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including this compound, revealed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
  • Effective inhibition of biofilm formation in these bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance:

  • It has been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics and causing G2/M phase arrest in the cell cycle.
  • The compound's interaction with specific kinases involved in cancer progression suggests it may serve as a lead compound for further anticancer drug development .

Study 1: Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial activity. The results indicated that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent.

CompoundMIC (μg/mL)Bacterial Strain
This compound0.22Staphylococcus aureus
This compound0.25Escherichia coli

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of the compound revealed that it significantly inhibited cell proliferation in various cancer cell lines. The study highlighted:

Cancer Cell LineIC50 (μM)Mechanism
PC-3 (Prostate)0.85Apoptosis induction
HepG2 (Liver)1.81Microtubule disruption

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine, and how can intermediates be optimized for yield?

  • Methodology : Multi-step synthesis often involves cyclocondensation of thienyl-substituted hydrazines with diketones to form the pyrazole core, followed by piperidine coupling via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thienyl bonds). Purification typically employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC and NMR .
  • Optimization : Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) and stoichiometry adjustments improve yields. Computational reaction path searches (quantum chemical calculations) can predict favorable intermediates, reducing trial-and-error .

Q. How is structural characterization performed for this compound, and what analytical conflicts may arise?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and bond lengths, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity .
  • Conflict Resolution : Discrepancies between SC-XRD and NMR data (e.g., tautomeric forms in solution vs. solid state) require complementary methods like IR spectroscopy or variable-temperature NMR to assess dynamic behavior .

Q. What are the critical storage conditions to maintain stability of this compound?

  • Guidelines : Store under inert gas (N₂/Ar) at –20°C for moisture-sensitive intermediates. Lyophilization is recommended for hygroscopic derivatives. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine-pyrazole coupling be validated experimentally and computationally?

  • Experimental : Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps. Kinetic studies (e.g., Eyring plots) determine activation parameters.
  • Computational : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states and energy barriers. Compare computed vs. experimental IR spectra to validate intermediates .

Q. What strategies resolve low reproducibility in catalytic steps during scale-up synthesis?

  • Process Design : Use flow chemistry for precise control of residence time and mixing. Membrane separation technologies (e.g., nanofiltration) remove catalyst residues efficiently .
  • Data-Driven Optimization : Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal solvent/catalyst pairs, minimizing batch-to-batch variability .

Q. How do electronic effects of the thienyl substituent influence the compound’s reactivity and pharmacological interactions?

  • Reactivity Studies : Cyclic voltammetry identifies redox-active sites. Hammett plots correlate substituent effects (σ values) with reaction rates in nucleophilic substitutions.
  • Pharmacological Modeling : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), guided by the thienyl group’s electron-rich π-system .

Q. What methodologies address conflicting bioactivity data across in vitro vs. in vivo studies?

  • Metabolic Profiling : LC-MS/MS identifies metabolites that may deactivate the compound in vivo.
  • Dose-Response Refinement : PK/PD modeling (e.g., NONMEM) reconciles discrepancies by incorporating tissue-specific permeability and hepatic clearance rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 2
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.